SIRT1-IN-4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

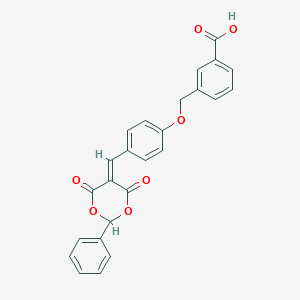

C25H18O7 |

|---|---|

分子量 |

430.4 g/mol |

IUPAC 名称 |

3-[[4-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]phenoxy]methyl]benzoic acid |

InChI |

InChI=1S/C25H18O7/c26-22(27)19-8-4-5-17(13-19)15-30-20-11-9-16(10-12-20)14-21-23(28)31-25(32-24(21)29)18-6-2-1-3-7-18/h1-14,25H,15H2,(H,26,27) |

InChI 键 |

DVGGUAWOXMXGAY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)C(=O)O2 |

产品来源 |

United States |

Foundational & Exploratory

Probing the Core Mechanism of SIRT1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a critical regulator of a wide array of cellular processes, including stress resistance, metabolism, apoptosis, and inflammation.[1][2][3][4] Its central role in cellular homeostasis has made it a compelling target for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. While the specific molecule "SIRT1-IN-4" is not documented in the reviewed literature, this guide provides an in-depth overview of the established mechanisms of action for SIRT1 inhibitors, presenting a framework for understanding and evaluating novel inhibitory compounds. We will delve into the core signaling pathways, quantitative assessment of inhibition, and the experimental protocols utilized to characterize the activity of SIRT1 inhibitors.

The Central Role of SIRT1 in Cellular Signaling

SIRT1 exerts its influence by deacetylating a multitude of histone and non-histone protein substrates. This post-translational modification alters the function of target proteins, thereby modulating downstream signaling cascades. Key substrates of SIRT1 include:

-

p53: Deacetylation of p53 by SIRT1 inhibits its transcriptional activity, thereby suppressing apoptosis and promoting cell survival.[2][5]

-

NF-κB (p65 subunit): SIRT1-mediated deacetylation of the p65 subunit of NF-κB attenuates its activity, leading to a reduction in the expression of pro-inflammatory genes.[6]

-

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): By deacetylating PGC-1α, SIRT1 promotes mitochondrial biogenesis and function.[4][7]

-

Forkhead box O (FOXO) transcription factors: Deacetylation of FOXO proteins by SIRT1 modulates their involvement in stress resistance and metabolism.[6]

-

Histones: SIRT1 deacetylates histones, particularly H4K16, leading to chromatin condensation and gene silencing.[2]

The intricate network of SIRT1 interactions underscores the potential for its inhibitors to have profound and wide-ranging effects on cellular physiology.

Mechanisms of SIRT1 Inhibition

SIRT1 inhibitors can be broadly categorized based on their mechanism of action. They typically function by competing with either the acetylated substrate or the NAD+ cofactor, or by binding to an allosteric site on the enzyme. The primary modes of inhibition include:

-

Competitive Inhibition: These inhibitors often mimic the structure of the acetylated substrate or NAD+ and compete for binding at the active site of SIRT1.

-

Non-competitive Inhibition: These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic efficiency.

-

Allosteric Inhibition: Similar to non-competitive inhibitors, allosteric modulators bind to a site other than the active site, but their binding can either inhibit or, in some cases, activate the enzyme.

Quantitative Assessment of SIRT1 Inhibitors

The potency and selectivity of SIRT1 inhibitors are determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of an inhibitor. Below is a summary of reported IC50 values for several well-characterized SIRT1 inhibitors.

| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Notes | Reference |

| EX-527 (Selisistat) | 38-98 nM | >20 µM | >50 µM | Highly selective for SIRT1. | [8][9][10] |

| Sirtinol | 37.6 µM | 103.4 µM | - | Also inhibits SIRT2. | [5] |

| Salermide | 76.2 µM | 45.0 µM | - | Inhibits both SIRT1 and SIRT2. | [5] |

| Cambinol | 56 µM | 59 µM | - | Dual inhibitor of SIRT1 and SIRT2. | [11] |

| Tenovin-6 | 21 µM | 10 µM | 67 µM | Also inhibits SIRT2 and SIRT3. | [11] |

Experimental Protocols for Characterizing SIRT1 Inhibitors

A multi-faceted approach involving biochemical, cellular, and in vivo assays is essential for a comprehensive understanding of a SIRT1 inhibitor's mechanism of action.

Biochemical Assays

These assays directly measure the enzymatic activity of purified SIRT1 in the presence of an inhibitor.

4.1.1. Fluor-de-Lys Assay

This is a widely used high-throughput screening method to identify SIRT1 modulators.[12][13]

-

Principle: The assay utilizes a synthetic peptide substrate derived from p53 containing an acetylated lysine residue adjacent to a quenched fluorophore.[12][13] SIRT1-mediated deacetylation of the lysine allows for cleavage of the peptide by a developer solution (containing trypsin), leading to the release of the fluorophore and a measurable increase in fluorescence.[12]

-

Protocol Outline:

-

Recombinant human SIRT1 is incubated with the fluorogenic acetylated peptide substrate and NAD+.

-

The test inhibitor (e.g., "this compound") is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period.

-

A developer solution containing a protease (e.g., trypsin) and a fluorescence quencher is added.

-

Fluorescence is measured using a fluorometer. A decrease in fluorescence signal compared to the control (no inhibitor) indicates SIRT1 inhibition.

-

4.1.2. HPLC-Based Deacetylation Assay

This method offers a more direct and quantitative measurement of substrate deacetylation.

-

Principle: This assay measures the conversion of an acetylated peptide substrate to its deacetylated form by separating and quantifying both species using High-Performance Liquid Chromatography (HPLC).

-

Protocol Outline:

-

Purified SIRT1 is incubated with NAD+ and a specific acetylated peptide substrate (e.g., a peptide from histone H3).

-

The inhibitor is added at various concentrations.

-

The reaction is quenched after a specific time.

-

The reaction mixture is analyzed by reverse-phase HPLC to separate the acetylated and deacetylated peptide products.

-

The peak areas of the two peptides are used to calculate the percentage of inhibition.

-

Cellular Assays

These assays assess the effects of the inhibitor on SIRT1 activity and downstream signaling pathways within a cellular context.

4.2.1. Western Blot Analysis of Substrate Acetylation

-

Principle: This technique is used to measure the acetylation status of known SIRT1 substrates, such as p53 and α-tubulin (a primary substrate of SIRT2, often used to assess selectivity). An effective SIRT1 inhibitor will lead to an increase in the acetylation of its targets.[5]

-

Protocol Outline:

-

Cells are treated with the SIRT1 inhibitor for a specified duration.

-

Whole-cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific for the acetylated form of the target protein (e.g., acetyl-p53) and total protein as a loading control.

-

The relative levels of acetylated protein are quantified.

-

4.2.2. Cell Proliferation and Viability Assays

-

Principle: Since SIRT1 is involved in cell survival, its inhibition can lead to decreased cell proliferation or increased cell death, particularly in cancer cells.[14]

-

Protocol Outline:

-

Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.

-

Cell proliferation can be measured using methods like the MTT assay, which measures metabolic activity, or by direct cell counting.

-

Cell viability and apoptosis can be assessed using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

In Vivo Models

Animal models are crucial for evaluating the therapeutic potential and understanding the systemic effects of SIRT1 inhibitors.

-

Xenograft Tumor Models: To assess the anti-cancer activity of a SIRT1 inhibitor, human cancer cells can be implanted into immunocompromised mice.[14] The effect of the inhibitor on tumor growth, proliferation, and apoptosis can then be evaluated.[14]

-

Disease-Specific Models: Depending on the therapeutic indication, various animal models can be employed, such as models of neurodegenerative diseases or metabolic disorders, to investigate the efficacy of SIRT1 inhibition. For instance, a rat model of spinal cord injury has been used to study the role of SIRT1 in apoptosis.[15]

Visualizing the Mechanism of Action

Signaling Pathway of SIRT1 Inhibition

Caption: General mechanism of SIRT1 inhibition.

Experimental Workflow for Characterizing a Novel SIRT1 Inhibitor

Caption: Workflow for SIRT1 inhibitor characterization.

Conclusion

While specific data on "this compound" remains elusive, the established methodologies for characterizing SIRT1 inhibitors provide a clear and robust path forward for any novel compound targeting this enzyme. A thorough investigation encompassing biochemical potency and selectivity, cellular mechanism of action, and in vivo efficacy is paramount. This comprehensive approach will not only elucidate the core mechanism of a novel inhibitor but also pave the way for its potential development as a therapeutic agent for a range of human diseases.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. SIRT1 inhibits apoptosis in in vivo and in vitro models of spinal cord injury via microRNA-494 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Methodological Blueprint for SIRT1 Inhibitor Discovery: A Technical Guide

Introduction

Core Principles of SIRT1 Inhibition

SIRT1 catalyzes the deacetylation of acetyllysine residues on a variety of histone and non-histone protein substrates. This process is tightly coupled to the hydrolysis of NAD+, yielding nicotinamide and O-acetyl-ADP-ribose. Inhibition of SIRT1 can be achieved through several mechanisms, including competitive inhibition at the substrate or NAD+ binding sites, non-competitive inhibition, or allosteric modulation. The discovery process for novel inhibitors typically involves high-throughput screening (HTS) of compound libraries followed by rigorous validation through a cascade of biochemical and cell-based assays.

Experimental Protocols

The following sections detail the key experimental protocols utilized in the discovery and characterization of SIRT1 inhibitors.

Table 1: Biochemical Assays for SIRT1 Inhibition

| Assay Type | Principle | Substrate(s) | Detection Method | Key Parameters |

| Fluorescence-Based Assay | Enzymatic deacetylation of a fluorogenic acetylated peptide substrate. Subsequent development releases a fluorescent molecule. | Fluorophore-labeled acetylated peptide (e.g., from p53 or histone H4 sequence) | Fluorescence intensity (Ex/Em ~355/460 nm) | IC50, Ki |

| HPLC-Based Assay | Chromatographic separation and quantification of the acetylated substrate and the deacetylated product. | Unlabeled acetylated peptide | UV absorbance | IC50, Ki, mechanism of inhibition |

| Antibody-Based Assay | Detection of the deacetylated product using a specific antibody. | Acetylated histone SIRT substrate coated on a microplate | Fluorescence (e.g., RFU at Ex/Em 530/590 nm) or colorimetric signal | IC50 |

Detailed Methodologies

1. Fluorescence-Based SIRT1 Inhibition Assay

This is a widely used method for high-throughput screening due to its simplicity and sensitivity.

-

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated peptide)

-

Test compounds (dissolved in DMSO)

-

96- or 384-well black microplates

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

-

Add the test compound at various concentrations to the wells of the microplate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

-

Initiate the reaction by adding the SIRT1 enzyme to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the enzymatic reaction and initiate the development step by adding the developer solution.

-

Incubate at 37°C for a further period (e.g., 30 minutes) to allow for the generation of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

2. HPLC-Based SIRT1 Inhibition Assay

This method provides more detailed mechanistic information and is often used as a secondary assay to confirm hits from HTS.

-

Materials:

-

Recombinant human SIRT1 enzyme

-

Unlabeled acetylated peptide substrate

-

NAD+

-

Assay buffer

-

Test compounds

-

Quenching solution (e.g., trifluoroacetic acid)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

-

-

Protocol:

-

Set up enzymatic reactions as described for the fluorescence-based assay, but with the unlabeled peptide substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Inject the samples into the HPLC system.

-

Separate the acetylated substrate and deacetylated product using a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).

-

Detect the peaks by monitoring the UV absorbance at a specific wavelength (e.g., 214 nm).

-

Quantify the peak areas to determine the extent of the reaction and calculate the percent inhibition.

-

IC50 values are determined from dose-response curves. Kinetic studies can be performed by varying the concentrations of both the substrate and NAD+ to elucidate the mechanism of inhibition.

-

Data Presentation and Visualization

Effective visualization of experimental workflows and biological pathways is crucial for understanding the complex processes involved in SIRT1 inhibitor discovery.

SIRT1 Signaling Pathway

Caption: SIRT1 signaling pathway and points of inhibition.

Experimental Workflow for SIRT1 Inhibitor Discovery

Caption: A typical workflow for the discovery of SIRT1 inhibitors.

Conclusion

The discovery of potent and selective SIRT1 inhibitors holds significant promise for the development of novel therapeutics. A systematic and multi-faceted approach, beginning with robust high-throughput screening and progressing through rigorous biochemical and cellular validation, is essential for the successful identification of lead candidates. While the specific history of SIRT1-IN-4 remains to be fully elucidated in publicly accessible literature, the methodologies outlined in this guide provide a comprehensive framework for the discovery and synthesis of the next generation of SIRT1-targeted drugs. Future research will undoubtedly continue to refine these techniques, leading to the development of inhibitors with improved efficacy and safety profiles.

References

An In-depth Technical Guide to SIRT1-IN-4: A Selective Sirtuin 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Function and Mechanism of Action of SIRT1-IN-4

This compound, also identified as Compound 8c, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase involved in a myriad of cellular processes, including stress response, metabolism, and aging. This compound belongs to a class of compounds characterized by a 5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione scaffold.

The primary function of this compound is to specifically suppress the deacetylase activity of SIRT1. Mechanistic studies have revealed that this compound acts as a competitive inhibitor with respect to the acetylated peptide substrate and a noncompetitive inhibitor concerning the NAD+ cofactor[1]. This dualistic inhibitory action underscores its specificity in targeting the SIRT1 catalytic site. By blocking SIRT1, this compound can modulate the acetylation status of various downstream protein targets, a key mechanism in regulating cellular pathways. One of the well-documented consequences of SIRT1 inhibition by this compound is the increased acetylation of the tumor suppressor protein p53, which can influence cell cycle arrest and apoptosis[1]. Given the role of SIRT1 in various diseases, including cancer, selective inhibitors like this compound are valuable tools for both basic research and therapeutic development[1][2].

Quantitative Data for this compound and Analogs

The inhibitory potency and selectivity of this compound (Compound 8c) and its analogs were evaluated against several human sirtuin isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, based on data from the primary scientific literature[1].

| Compound | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) | SIRT5 IC50 (μM) | SIRT6 IC50 (μM) |

| This compound (8c) | 10.04 | >100 | >100 | >100 | >100 |

| 12i | 0.78 | 95.3 | >200 | 15.6 | >200 |

| 12l | 0.52 | 63.2 | >200 | 8.9 | >200 |

| 12n | 0.46 | 52.2 | 117 | 4.98 | >200 |

| 12q | 0.81 | 115 | >200 | 12.3 | >200 |

| EX-527 (Reference) | 0.098 | 19.6 | 48.7 | - | - |

Data extracted from Li et al., ACS Medicinal Chemistry Letters, 2021.[1]

Experimental Protocols

SIRT1 Enzymatic Inhibition Assay

This protocol outlines the methodology used to determine the in vitro inhibitory activity of compounds against SIRT1.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic peptide substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing a protease to cleave the deacetylated peptide and release the fluorophore)

-

Test compounds (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the SIRT1 enzyme and the fluorogenic peptide substrate in the assay buffer.

-

Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (a known SIRT1 inhibitor like EX-527) and a negative control (DMSO vehicle).

-

Initiate the enzymatic reaction by adding NAD+ to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and proceed with the development step by adding the developer solution.

-

Incubate the plate at 37°C for a further period (e.g., 20 minutes) to allow for the cleavage of the deacetylated substrate.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based p53 Acetylation Assay

This protocol describes the evaluation of SIRT1 inhibition in a cellular context by measuring the acetylation level of its substrate, p53.

Materials:

-

Human cell line (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

All-trans retinoic acid (ATRA) to induce p53 expression

-

Lysis buffer

-

Primary antibodies: anti-acetyl-p53 (Lys382) and anti-total-p53

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Seed the cells in culture plates and allow them to adhere overnight.

-

Treat the cells with ATRA to induce the expression of p53.

-

Following ATRA treatment, expose the cells to various concentrations of the test compounds or vehicle control (DMSO) for a designated time (e.g., 72 hours).

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against acetylated p53 and total p53.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and determine the ratio of acetylated p53 to total p53 to assess the inhibitory effect of the compounds on SIRT1 activity in cells.

Visualizations

Signaling Pathway of this compound Action

Caption: Inhibition of SIRT1 by this compound leads to increased p53 acetylation and subsequent cellular responses.

Experimental Workflow for SIRT1 Inhibitor Characterization

Caption: A generalized workflow for the discovery and characterization of novel SIRT1 inhibitors.

References

The Role of SIRT1-IN-4 in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1), a class III histone deacetylase, has emerged as a critical regulator in a myriad of cellular processes, including cell survival, DNA repair, and metabolism.[1][2] Its dual role as both a tumor promoter and suppressor has made it a compelling target for cancer therapy.[3][4] Overexpression of SIRT1 has been observed in various cancers, where it often contributes to therapeutic resistance by inhibiting apoptosis.[5][6] This has spurred the development of SIRT1 inhibitors as a potential strategy to sensitize cancer cells to programmed cell death. This technical guide provides an in-depth overview of a specific SIRT1 inhibitor, SIRT1-IN-4, and its role in cancer cell apoptosis. While detailed studies on the direct apoptotic effects of this compound are emerging, this guide consolidates the available information and extrapolates the expected mechanisms and experimental considerations based on the broader understanding of SIRT1 inhibition in oncology.

This compound: A Novel SIRT1 Inhibitor

This compound, also identified as compound 8c, is a recently developed small molecule inhibitor of SIRT1.[7][8][9] It belongs to a class of 5-benzylidene-2-phenyl-1,3-dioxane-4,6-diones.[7]

Quantitative Data on this compound

The primary biochemical data available for this compound is its in vitro inhibitory potency against the SIRT1 enzyme.

| Compound | Target | IC50 (μM) | Reference |

| This compound (Compound 8c) | SIRT1 | 10.04 | [7] |

Core Mechanism of Action: Induction of Apoptosis via p53 Acetylation

The principal mechanism by which SIRT1 inhibitors, including presumably this compound, induce apoptosis is through the modulation of the tumor suppressor protein p53.[7] SIRT1 directly deacetylates p53 at key lysine residues, thereby repressing its transcriptional activity and pro-apoptotic functions.

By inhibiting SIRT1, this compound is expected to increase the acetylation of p53.[7] Acetylated p53 is the active form of the protein, which can then translocate to the nucleus and upregulate the expression of pro-apoptotic genes, such as those belonging to the Bcl-2 family (e.g., Bax, Puma, Noxa) and other apoptosis-related targets.

Signaling Pathway

The inhibition of SIRT1 by this compound initiates a signaling cascade that culminates in the activation of the intrinsic apoptotic pathway.

Experimental Protocols

To investigate the role of this compound in cancer cell apoptosis, a series of standard and advanced experimental protocols are required. The following provides a detailed methodology for key experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Methodology:

-

Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 μM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Methodology:

-

Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 μL of FITC-conjugated Annexin V and 10 μL of Propidium Iodide (PI) solution.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To detect changes in the expression and post-translational modification of key proteins in the apoptotic pathway.

Methodology:

-

Treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Anti-SIRT1

-

Anti-acetylated-p53 (Lys382)

-

Anti-p53

-

Anti-Bcl-2

-

Anti-Bax

-

Anti-cleaved Caspase-3

-

Anti-PARP

-

Anti-β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the pro-apoptotic activity of this compound.

Conclusion and Future Directions

This compound is a novel SIRT1 inhibitor with the potential to induce apoptosis in cancer cells. Its mechanism of action is predicated on the inhibition of SIRT1's deacetylase activity, leading to the hyperacetylation and activation of the p53 tumor suppressor protein. This, in turn, is expected to trigger the intrinsic apoptotic pathway.

While the initial characterization of this compound is promising, further in-depth studies are required to fully elucidate its therapeutic potential. Future research should focus on:

-

Comprehensive in vitro studies: Evaluating the apoptotic effects of this compound across a broader panel of cancer cell lines, including those with different p53 statuses.

-

Detailed mechanistic studies: Investigating the impact of this compound on the expression of the full spectrum of Bcl-2 family proteins and other key apoptotic regulators.

-

In vivo efficacy studies: Assessing the anti-tumor activity of this compound in preclinical animal models of cancer.

-

Combination therapy studies: Exploring the synergistic potential of this compound with conventional chemotherapeutic agents or other targeted therapies.

The continued investigation of this compound and other selective SIRT1 inhibitors holds significant promise for the development of novel and effective anti-cancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. potent antitumor agent: Topics by Science.gov [science.gov]

- 5. Discovery of 5-Benzylidene-2-phenyl-1,3-dioxane-4,6-diones as Highly Potent and Selective SIRT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

The Role of SIRT1 Inhibition in the DNA Damage Response: A Technical Guide

An In-depth Examination of SIRT1's Core Functions and the Mechanistic Impact of its Inhibition on Cellular DNA Repair Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the well-characterized SIRT1 inhibitor, EX-527, as a representative molecule to explore the role of SIRT1 inhibition in the DNA damage response. At the time of writing, there is a lack of publicly available scientific literature on a compound specifically named "SIRT1-IN-4." EX-527 is a potent and selective SIRT1 inhibitor, and the data presented herein provides a strong foundation for understanding the cellular consequences of inhibiting this key enzyme in the context of DNA damage.

Executive Summary

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a critical regulator of cellular stress responses, including the DNA Damage Response (DDR). It modulates the activity of a multitude of proteins involved in DNA repair and cell fate decisions. Consequently, the inhibition of SIRT1 presents a compelling therapeutic strategy in oncology and other diseases characterized by genomic instability. This guide provides a comprehensive technical overview of the role of SIRT1 in the DDR, with a specific focus on the effects of its inhibition by the small molecule EX-527. We will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to the investigation of SIRT1 inhibitors in the context of DNA damage.

The Core Role of SIRT1 in the DNA Damage Response

SIRT1 is a central node in the complex network of the DDR, influencing the two major DNA double-strand break (DSB) repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). Its primary mechanism of action is the deacetylation of key lysine residues on both histone and non-histone proteins, thereby altering their function and downstream signaling.

Key functions of SIRT1 in the DDR include:

-

Direct Regulation of Repair Proteins: SIRT1 directly interacts with and deacetylates several critical DNA repair factors. A notable example is the deacetylation of Ku70 , a key component of the NHEJ pathway. Deacetylation of Ku70 is thought to enhance its ability to bind to DNA ends and promote repair.

-

Modulation of Cell Fate Decisions: SIRT1-mediated deacetylation of the tumor suppressor protein p53 is a well-established mechanism for regulating apoptosis and cell cycle arrest following DNA damage. By deacetylating p53, SIRT1 can attenuate its transcriptional activity, thereby promoting cell survival.

-

Crosstalk with Major DDR Kinases: SIRT1 activity is intricately linked with the master regulators of the DDR, the phosphatidylinositol 3-kinase-related kinases (PIKKs) ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) . In response to DNA damage, ATM and ATR can phosphorylate and activate downstream targets, and also influence SIRT1 activity through various mechanisms, including the phosphorylation of the SIRT1-inhibitory protein DBC1.[1][2]

-

Interaction with Phosphatase Complexes: Recent evidence has highlighted a functional antagonism between SIRT1 and the PP4 phosphatase complex .[3][4][5][6][7] SIRT1 can inhibit PP4c activity, which in turn influences the phosphorylation status of key DDR players like γH2AX and RPA2, thereby modulating DNA repair signaling.[3][4][5][6][7]

Quantitative Data on SIRT1 Inhibition by EX-527

EX-527 (also known as Selisistat) is a potent and selective inhibitor of SIRT1. The following tables summarize key quantitative data from various studies investigating its effects.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for SIRT1 | 38 nM | Cell-free enzymatic assay | [8][9] |

| 98 nM | Cell-free enzymatic assay | ||

| 123 nM | Cell-free enzymatic assay | [10] | |

| 206 nM | In vitro Transcreener OAADPr SIRT Assay | [11] | |

| IC50 for SIRT2 | 19.6 µM | Cell-free enzymatic assay | [8] |

| IC50 for SIRT3 | 48.7 µM | Cell-free enzymatic assay | [8] |

| Selectivity | >200-fold for SIRT1 over SIRT2 and SIRT3 | Cell-free enzymatic assays | [12] |

Table 1: In Vitro Potency and Selectivity of EX-527

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| NCI-H460 | 1 µM EX-527 + Etoposide | Increased p53 acetylation at Lysine 382 | Densitometric analysis of Western blots showed a significant increase. | [13] |

| U-2 OS | 1 µM EX-527 + Etoposide | Increased p53 acetylation at Lysine 382 | Visual increase in band intensity on Western blot. | [13] |

| MCF-7 | 1 µM EX-527 + Etoposide | Increased p53 acetylation at Lysine 382 | Visual increase in band intensity on Western blot. | [13] |

| A549 | 5 µM EX-527 + 200 nM MK-1775 (WEE1 inhibitor) | Enhanced DNA damage | Significant increase in γ-H2AX foci formation. | [14] |

| T-cell leukemia cells | 20 µM EX-527 | Decreased cFLIP protein levels | Dose-dependent decrease observed on Western blot. | [15] |

| MCF-7 | 25.30 µM EX-527 | Induced apoptosis | 98.3% of cells were apoptotic as measured by flow cytometry. | [16][17] |

Table 2: Cellular Effects of EX-527 in the Context of DNA Damage and Cell Viability

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in the DDR is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: SIRT1 signaling in the DNA damage response.

Caption: Immunoprecipitation and Western Blot workflow.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for studying the effects of SIRT1 inhibitors on the DNA damage response. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Immunoprecipitation and Western Blotting for Protein Acetylation

Objective: To determine the effect of EX-527 on the acetylation status of a target protein (e.g., p53) in response to DNA damage.

Materials:

-

Cell culture reagents

-

DNA damaging agent (e.g., Etoposide, Doxorubicin)

-

EX-527

-

Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Protein A/G magnetic beads or agarose

-

Primary antibodies (e.g., anti-p53, anti-acetylated-p53)

-

Secondary HRP-conjugated antibody

-

SDS-PAGE and Western blotting reagents and equipment

-

Chemiluminescence detection system

Protocol:

-

Cell Treatment: Seed cells to an appropriate density. Treat with the desired concentration of the DNA damaging agent in the presence or absence of EX-527 for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and deacetylase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate a standardized amount of protein lysate with the primary antibody for the target protein (e.g., anti-p53) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against the acetylated form of the target protein (e.g., anti-acetylated-p53) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Strip and re-probe the membrane with an antibody against the total protein to confirm equal loading of the immunoprecipitated protein.

-

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To assess the extent of DNA damage and repair in individual cells following treatment with a DNA damaging agent and a SIRT1 inhibitor.

Materials:

-

Comet assay slides

-

Low melting point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Protocol:

-

Cell Preparation: Treat cells with the DNA damaging agent and/or EX-527. Harvest the cells and resuspend in ice-cold PBS.

-

Embedding Cells in Agarose: Mix the cell suspension with molten low melting point agarose and pipette onto a comet assay slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail moment, % DNA in tail).[18][19][20][21][22]

Cell Viability Assay (e.g., MTT or Real-Time Glo)

Objective: To determine the effect of SIRT1 inhibition on cell survival following DNA damage.

Materials:

-

96-well plates

-

Cell culture medium

-

DNA damaging agent

-

EX-527

-

MTT reagent or a real-time viability reagent (e.g., CellTox™ Green)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with a range of concentrations of the DNA damaging agent in the presence or absence of EX-527. Include appropriate controls (untreated cells, vehicle-treated cells).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Viability Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

For Real-Time Glo assays: Add the reagent to the wells at the time of treatment and measure luminescence or fluorescence at various time points. For endpoint assays using non-permeable DNA dyes, add the dye at the end of the experiment and measure fluorescence.[23]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine IC50 values if applicable.

Conclusion and Future Directions

The inhibition of SIRT1, as exemplified by the actions of EX-527, has profound effects on the DNA damage response. By modulating the acetylation status of key repair and signaling proteins, SIRT1 inhibitors can sensitize cells to DNA damaging agents, a property that holds significant therapeutic potential, particularly in oncology. The interplay between SIRT1 and other major DDR pathways, such as those governed by ATM/ATR and the PP4 phosphatase complex, underscores the central role of this deacetylase in maintaining genomic integrity.

Future research in this area will likely focus on:

-

The development of next-generation SIRT1 inhibitors with improved specificity and pharmacokinetic properties.

-

A deeper understanding of the context-dependent roles of SIRT1 in different cellular backgrounds and in response to various types of DNA damage.

-

The exploration of combination therapies involving SIRT1 inhibitors and other targeted agents or immunotherapies.

This technical guide provides a solid framework for researchers and drug developers interested in the dynamic and therapeutically relevant field of SIRT1 and its role in the DNA damage response.

References

- 1. DBC1 phosphorylation by ATM/ATR inhibits SIRT1 deacetylase in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [scholarship.miami.edu]

- 4. SIRT1 regulates DNA damage signaling through the PP4 phosphatase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. selleckchem.com [selleckchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. apexbt.com [apexbt.com]

- 13. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. EX527, a sirtuins 1 inhibitor, sensitizes T-cell leukemia to death receptor-mediated apoptosis by downregulating cellular FLICE inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ajms.iq [ajms.iq]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. neb.com [neb.com]

- 21. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Impact of SIRT1 Inhibition on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a critical regulator of gene expression involved in a myriad of cellular processes, including stress response, metabolism, and aging. Its inhibition presents a promising therapeutic strategy for various diseases, notably cancer. This technical guide provides an in-depth analysis of the effects of SIRT1 inhibition on gene expression, with a focus on the underlying molecular mechanisms, experimental methodologies, and key signaling pathways. While this document centers on the effects of well-characterized SIRT1 inhibitors, it serves as a foundational resource for understanding the potential impact of novel inhibitory compounds such as the hypothetical SIRT1-IN-4.

Core Mechanism of SIRT1 in Gene Regulation

SIRT1 modulates gene expression primarily through the deacetylation of both histone and non-histone proteins. This post-translational modification alters chromatin structure and the activity of numerous transcription factors, thereby controlling the transcription of their target genes.[1][2] Two of the most well-documented targets of SIRT1 are the tumor suppressor protein p53 and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor complex.[3][4]

Regulation of p53-Mediated Transcription

Under cellular stress conditions, such as DNA damage, p53 is acetylated, which enhances its stability and transcriptional activity, leading to cell cycle arrest, apoptosis, or senescence.[4] SIRT1 can deacetylate p53 at lysine 382, thereby suppressing its activity and promoting cell survival.[4][5] Consequently, inhibition of SIRT1 is expected to increase p53 acetylation and reactivate p53-dependent gene expression.[6]

Control of NF-κB Signaling

The NF-κB pathway is a central regulator of inflammation.[7] The RelA/p65 subunit of NF-κB can be acetylated at lysine 310, which is crucial for its transcriptional activity.[3] SIRT1 directly interacts with and deacetylates RelA/p65, thus inhibiting the expression of pro-inflammatory genes.[3][8] Inhibition of SIRT1, therefore, can lead to hyperacetylation of RelA/p65 and an increase in the expression of NF-κB target genes.[9]

Quantitative Effects of SIRT1 Inhibitors on Gene Expression

The following table summarizes the quantitative effects of various known SIRT1 inhibitors on the expression of key target genes. This data is compiled from studies on different cell lines and provides a comparative overview of the impact of SIRT1 inhibition.

| Inhibitor | Gene | Cell Line | Change in Expression | Reference |

| EX-527 | IL-1β (mRNA) | RAW264.7 | Significant Increase | [10] |

| TNF-α (mRNA) | RAW264.7 | Slight Upregulation | [10] | |

| p53 target genes | Various | No detectable effect | [5] | |

| POLD1 | MCF-7 | Decreased expression | ||

| Tenovin-6 | p53 (mRNA) | A549 | 2.3-fold decrease | [11] |

| Mcl-1 | REH, NALM-6 | Diminished expression | [12] | |

| XIAP | REH, NALM-6 | Diminished expression | [12] | |

| Sirtinol | SIRT1 (mRNA) | A549 | 1.8-fold decrease | [11] |

| p53 (mRNA) | A549 | 2.4-fold decrease | [11] |

Key Signaling Pathways Modulated by SIRT1 Inhibition

The following diagrams, generated using the DOT language, illustrate the core signaling pathways affected by SIRT1 and its inhibitors.

SIRT1-p53 Signaling Pathway

Caption: The SIRT1-p53 signaling pathway and the effect of SIRT1 inhibition.

SIRT1-NF-κB Signaling Pathway

Caption: The SIRT1-NF-κB signaling pathway and the impact of SIRT1 inhibition.

Experimental Protocols for Studying SIRT1 Inhibition

This section outlines standard methodologies for investigating the effects of SIRT1 inhibitors on gene expression.

Cell Culture and Treatment

-

Cell Lines: A variety of human cell lines can be utilized, depending on the research question. Common examples include MCF-7 (breast cancer), A549 (lung cancer), and RAW264.7 (macrophage-like).[10][11]

-

Culture Conditions: Cells are typically maintained in standard culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Treatment: SIRT1 inhibitors (e.g., EX-527, Tenovin-6) are dissolved in a suitable solvent, such as DMSO, to create a stock solution.[13] Cells are treated with the inhibitor at various concentrations (e.g., 1-50 µM) for specific durations (e.g., 24-72 hours). A vehicle control (DMSO) should always be included.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): The relative expression of target genes is quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Protein Expression and Acetylation Analysis (Western Blotting)

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., SIRT1, p53, acetyl-p53 (Lys382), p65, acetyl-p65 (Lys310)).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro SIRT1 Deacetylase Assay

This assay directly measures the enzymatic activity of SIRT1 and the inhibitory potential of a compound.

-

Reaction Setup: Recombinant human SIRT1 enzyme is incubated in a reaction buffer with a fluorogenic peptide substrate derived from p53 (containing an acetylated lysine).[13]

-

Inhibitor Addition: The SIRT1 inhibitor to be tested is added to the reaction mixture at various concentrations.

-

Deacetylation Reaction: The reaction is initiated by the addition of NAD+ and incubated at 37°C.[13]

-

Signal Development: A developer solution is added, which releases a fluorescent molecule from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader, and the IC50 value of the inhibitor is calculated.[14]

Concluding Remarks

The inhibition of SIRT1 has profound and context-dependent effects on gene expression, primarily through the modulation of the p53 and NF-κB signaling pathways. Understanding these effects is crucial for the development of novel therapeutics targeting SIRT1. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the impact of SIRT1 inhibitors, including novel compounds like this compound, on cellular function and disease pathology. Further research is warranted to fully elucidate the therapeutic potential of targeting this master regulator of gene expression.

References

- 1. d-nb.info [d-nb.info]

- 2. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of NF-κB-dependent transcription and cell survival by the SIRT1 deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of p53 by SIRT1 inhibition enhances elimination of CML leukemia stem cells in combination with imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relevance of SIRT1-NF-κB Axis as Therapeutic Target to Ameliorate Inflammation in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. selleck.co.jp [selleck.co.jp]

In-depth Technical Guide on SIRT1 Modulation: A Focus on Well-Characterized Activators

To the Researchers, Scientists, and Drug Development Professionals,

Our comprehensive search for preliminary studies on the efficacy of a compound specifically designated as "SIRT1-IN-4" did not yield any publicly available data or scientific literature. This suggests that "this compound" may be an internal designation, a very recent discovery not yet in the public domain, or a potential misnomer.

In lieu of specific data for "this compound," this guide will provide an in-depth technical overview of the core principles of SIRT1 activation, focusing on well-characterized synthetic activators with available preclinical data. This will serve as a valuable resource for understanding the efficacy, mechanisms, and experimental evaluation of small molecule SIRT1 activators. We will use data from representative compounds like SRT1720 and SRT-3025 to illustrate these principles.

Core Concepts of SIRT1 Activation

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including metabolism, DNA repair, inflammation, and aging.[1][2] Pharmacological activation of SIRT1 is a promising therapeutic strategy for a range of age-related diseases, including type 2 diabetes, neurodegenerative disorders, and cardiovascular disease.[3] Small molecule activators of SIRT1, often referred to as STACs (Sirtuin-Activating Compounds), enhance the enzyme's deacetylase activity.[4]

Quantitative Data on the Efficacy of SIRT1 Activators

The following tables summarize preclinical data for well-studied SIRT1 activators, providing insights into their potential therapeutic effects.

Table 1: In Vitro Efficacy of SIRT1 Activators

| Compound | Target | EC50 (μM) | Fold Activation | Reference |

| SRT-3025 | SIRT1 | 0.1 | 4-fold | [5] |

Table 2: In Vivo Efficacy of SRT-3025 in a Diet-Induced Obesity Mouse Model

| Parameter | Treatment Group (100 mg/kg) | Control Group (Pioglitazone) | Percent Change | Reference |

| Body Weight Gain | -15.9% | +9.5% | [5] | |

| Postprandial Glucose | -14% | -15.7% | [5] | |

| Fasting Glucose | -21% | Not Reported | [5] | |

| Postprandial Insulin | -82.7% | -78.9% | [5] | |

| Fasting Insulin | -70% | Not Reported | [5] | |

| Serum Triglycerides | -41% | -43% | [5] | |

| Liver Triglycerides | -48% | +69% | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the study of SIRT1 activators.

In Vitro SIRT1 Deacetylase Activity Assay

This assay measures the ability of a compound to directly activate SIRT1 enzyme activity.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

-

NAD+

-

Developer solution (to stop the reaction and generate a fluorescent signal)

-

Test compound (e.g., SIRT1 activator)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic peptide substrate.

-

Add the test compound at various concentrations to the wells of a microplate.

-

Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the fold activation by comparing the fluorescence in the presence of the compound to the vehicle control.

Animal Model of Diet-Induced Obesity

This in vivo model is used to assess the metabolic effects of SIRT1 activators.

Animals:

-

Male C57BL/6J mice

Diet:

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

Procedure:

-

Induce obesity by feeding mice an HFD for a specified period (e.g., 12 weeks).

-

Randomly assign obese mice to treatment groups (vehicle control, positive control like pioglitazone, and SIRT1 activator at various doses).

-

Administer the compounds daily (e.g., by oral gavage) for the duration of the study (e.g., 7 weeks).

-

Monitor body weight, food intake, and water consumption regularly.

-

Perform metabolic tests such as glucose tolerance tests and insulin tolerance tests at baseline and at the end of the study.

-

At the end of the study, collect blood and tissues for analysis of glucose, insulin, lipids, and gene expression.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions is essential for understanding the mechanism of action of SIRT1 activators.

SIRT1 Signaling Pathway

SIRT1 activation impacts multiple downstream targets to exert its beneficial effects. Key pathways include the deacetylation of PGC-1α, FOXO1, and NF-κB.

Caption: SIRT1 activation and its downstream effects.

Experimental Workflow for Preclinical Evaluation of a SIRT1 Activator

This workflow outlines the typical steps involved in the preclinical assessment of a novel SIRT1 activator.

Caption: Preclinical evaluation workflow for SIRT1 activators.

This guide provides a foundational understanding of the preclinical evaluation of SIRT1 activators, offering valuable insights for researchers in the field. While specific data for "this compound" remains elusive, the principles and methodologies outlined here are broadly applicable to the discovery and development of novel SIRT1-targeted therapeutics.

References

- 1. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation of SIRT1 and Its Roles in Inflammation [frontiersin.org]

- 3. Sirtuins in Women’s Health [mdpi.com]

- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for SIRT1-IN-4 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIRT1 (Sirtuin 1) is a NAD⁺-dependent protein deacetylase that plays a crucial role in a wide range of cellular processes, including gene silencing, cell cycle regulation, metabolism, and aging.[1] As a key regulator of cellular homeostasis, SIRT1 has emerged as a significant therapeutic target for various age-related diseases, including cancer and neurodegenerative disorders. SIRT1-IN-4 is a chemical compound identified as an inhibitor of SIRT1, and in vitro assays are essential for characterizing its potency and mechanism of action.

These application notes provide a detailed protocol for a fluorometric in vitro assay to determine the inhibitory activity of this compound. The described method is based on a two-step enzymatic reaction that measures the deacetylase activity of SIRT1.

Principle of the Assay

The in vitro assay for SIRT1 inhibition is a fluorescence-based method that typically involves a two-step enzymatic reaction. In the first step, recombinant human SIRT1 is incubated with a synthetic peptide substrate containing an acetylated lysine residue, along with the co-substrate NAD⁺. In the presence of active SIRT1, the acetyl group is removed from the peptide substrate. In the second step, a developing solution is added, which contains a protease that specifically cleaves the deacetylated peptide, leading to the release of a fluorophore. The resulting fluorescence is directly proportional to the deacetylase activity of SIRT1. When an inhibitor like this compound is present, it reduces the enzymatic activity of SIRT1, resulting in a decrease in fluorescence.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound as a SIRT1 inhibitor.

| Compound Name | Target | IC₅₀ (μM) | Assay Type |

| This compound | SIRT1 | 10.04[2] | Fluorometric |

Experimental Protocols

This section provides a detailed protocol for determining the IC₅₀ value of this compound using a commercially available SIRT1 activity assay kit or by assembling the individual components.

Materials and Reagents

-

Recombinant Human SIRT1

-

SIRT1 Substrate (e.g., a peptide containing an acetylated lysine)

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

This compound

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developing Solution (containing a protease, e.g., Trypsin)

-

Stop Solution (e.g., a protease inhibitor like Nicotinamide)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[3]

-

Multichannel pipette

-

Incubator

Experimental Workflow

The following diagram illustrates the general workflow for the this compound in vitro inhibition assay.

Caption: Workflow for this compound in vitro inhibition assay.

Step-by-Step Protocol

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in SIRT1 Assay Buffer to achieve a range of final concentrations for the dose-response curve.

-

Prepare working solutions of Recombinant Human SIRT1, SIRT1 Substrate, and NAD⁺ in SIRT1 Assay Buffer according to the manufacturer's instructions or established laboratory protocols.

-

-

Assay Plate Setup:

-

Add SIRT1 Assay Buffer to all wells of a 96-well black microplate.

-

Add the serially diluted this compound solutions to the appropriate wells.

-

Include a positive control (no inhibitor) and a negative control (no SIRT1 enzyme).

-

-

Enzyme Addition and Pre-incubation:

-

Add the diluted Recombinant Human SIRT1 to all wells except the negative control.

-

Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Incubation:

-

Add the SIRT1 Substrate and NAD⁺ solution to all wells to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for 45-60 minutes, protected from light.

-

-

Development and Measurement:

-

Add the Developing Solution to all wells.

-

Incubate at 37°C for 15-30 minutes.

-

Add Stop Solution to all wells to terminate the reaction.

-

Measure the fluorescence using a microplate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[3]

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control from all other readings.

-

Calculate the percentage of SIRT1 inhibition for each concentration of this compound relative to the positive control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of SIRT1 activity, by fitting the data to a suitable sigmoidal dose-response model.

-

SIRT1 Signaling Pathway

The following diagram illustrates a simplified overview of the SIRT1 signaling pathway, highlighting its role in deacetylating key protein targets.

Caption: Simplified SIRT1 signaling pathway and inhibition by this compound.

Conclusion

This document provides a comprehensive guide for conducting in vitro assays to characterize the inhibitory activity of this compound. The detailed protocol and supporting information are intended to assist researchers in obtaining reliable and reproducible data for this and other potential SIRT1 modulators. Adherence to the described methodologies will facilitate the accurate assessment of compound potency and contribute to the advancement of drug discovery efforts targeting the sirtuin family of enzymes.

References

Determining the Optimal Concentration of SIRT1-IN-4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal working concentration of SIRT1-IN-4, a known inhibitor of Sirtuin 1 (SIRT1), for in vitro cellular assays. The protocols outlined below will enable researchers to establish a concentration that effectively inhibits SIRT1 activity while minimizing off-target effects and cytotoxicity.

Introduction to SIRT1 and this compound

Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including stress resistance, metabolism, inflammation, and apoptosis.[1][2] By deacetylating a wide array of protein substrates, including histones and transcription factors like p53 and NF-κB, SIRT1 modulates gene expression and cellular function.[1][3][4][5] Given its central role in cellular homeostasis, SIRT1 has emerged as a significant therapeutic target for various diseases.

This compound is a small molecule inhibitor of SIRT1 with a reported half-maximal inhibitory concentration (IC50) of 10.04 μM in biochemical assays.[6] However, the optimal concentration for cellular experiments can vary significantly depending on the cell type, treatment duration, and the specific biological question being addressed. Therefore, a systematic approach is necessary to determine the ideal concentration for achieving robust and reproducible results.

This guide details a three-step experimental workflow:

-

Dose-Response and Cytotoxicity Profiling: To determine the concentration range that is non-toxic and elicits a biological response.

-

Cellular Target Engagement: To confirm that this compound directly interacts with and stabilizes SIRT1 within the cellular environment.

-

Functional Cellular Assays: To measure the downstream biological consequences of SIRT1 inhibition.

Data Presentation

The following tables should be used to systematically record and analyze the data generated from the described protocols.

Table 1: Dose-Response and Cytotoxicity Data

| Concentration of this compound (μM) | Cell Viability (%) | IC50 (μM) | Notes (e.g., morphological changes) |

| 0 (Vehicle Control) | 100 | - | |

| 0.1 | |||

| 0.5 | |||

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 |

Table 2: Cellular Target Engagement (CETSA) Data

| Treatment | Temperature (°C) | SIRT1 Protein Level (relative to 37°C control) | EC50 (μM) for Thermal Shift |

| Vehicle Control | 37 | 1.0 | - |

| 42 | |||

| 47 | |||

| 52 | |||

| 57 | |||

| 62 | |||

| This compound (Concentration 1) | 37 | ||

| 42 | |||

| 47 | |||

| 52 | |||

| 57 | |||

| 62 | |||

| This compound (Concentration 2) | ... |

Table 3: Functional Cellular Assay Data

| Treatment | Concentration (μM) | Acetyl-p53 Levels (relative to control) | NF-κB Reporter Activity (RLU) | PGC-1α Target Gene Expression (fold change) |

| Vehicle Control | 0 | 1.0 | 1.0 | |

| This compound | 1 | |||

| 5 | ||||

| 10 | ||||

| 25 |

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Profiling

This protocol aims to identify the concentration range of this compound that is well-tolerated by the cells and to determine the cytotoxic concentration 50 (CC50).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS) or MTT reagent

-

Plate reader with fluorescence or absorbance capabilities

Procedure:

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). d. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Inhibitor Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. It is recommended to perform a logarithmic dilution series. c. Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours), which should be consistent with your planned functional assays.

-

Resazurin Assay (for cytotoxicity): a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

-

Data Analysis: a. Subtract the fluorescence of the "no-cell" control from all other readings. b. Normalize the data by setting the vehicle control as 100% viability. c. Plot the cell viability (%) against the log of the this compound concentration. d. Use non-linear regression to fit a sigmoidal dose-response curve and determine the CC50 value.

Protocol 2: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)

This protocol is designed to confirm that this compound binds to SIRT1 in intact cells, which is inferred by an increase in the thermal stability of the protein.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Equipment for cell lysis (e.g., sonicator, Dounce homogenizer)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against SIRT1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

PCR machine or water baths for temperature gradient

Procedure:

-

Cell Treatment: a. Culture cells in larger format dishes (e.g., 10 cm dishes) to obtain sufficient protein lysate. b. Treat cells with the desired concentrations of this compound (based on the non-toxic range determined in Protocol 1) or vehicle (DMSO) for a defined period (e.g., 1-4 hours).

-

Heating: a. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 37°C to 62°C in 5°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or sonication. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. c. Collect the supernatant containing the soluble proteins. d. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody against SIRT1, followed by an HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescence substrate and an imaging system.

-

Data Analysis: a. Quantify the band intensities for SIRT1 at each temperature point. b. For each treatment group, normalize the band intensity at each temperature to the intensity at 37°C. c. Plot the relative protein level against the temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement. d. To determine the EC50 for thermal shift, perform the assay with a range of inhibitor concentrations at a single temperature that shows a significant shift.

Protocol 3: Functional Cellular Assays

This protocol describes methods to measure the downstream effects of SIRT1 inhibition. The choice of assay will depend on the specific research question.

A. Measurement of Acetyl-p53 Levels

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle)

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide)

-

Primary antibodies against acetyl-p53 (e.g., at Lys382) and total p53

-

Western blotting reagents

Procedure:

-

Cell Treatment: a. Seed cells and treat with a range of non-toxic concentrations of this compound (determined from Protocol 1) or vehicle for the desired duration.

-

Cell Lysis and Western Blotting: a. Lyse the cells and perform Western blotting as described in Protocol 2. b. Probe membranes with antibodies against acetyl-p53 and total p53. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

-

Data Analysis: a. Quantify the band intensities for acetyl-p53 and total p53. b. Normalize the acetyl-p53 signal to the total p53 signal for each condition. c. Plot the relative acetyl-p53 levels against the concentration of this compound.

B. NF-κB Reporter Assay

Materials:

-

Cell line of interest

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

This compound

-

TNF-α or other NF-κB stimulus

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: a. Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-